6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
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Properties
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUDGBVEFMIDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁ClN₂O₂S
- Molecular Weight : 294.76 g/mol
- CAS Number : 2320885-74-1
The compound features a pyrrolopyrimidine core with a sulfonyl group and a chlorophenyl substituent, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
-
Anticancer Activity :
- Several studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Case Study : A related compound demonstrated an IC₅₀ value of 9.46 μM in MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutics .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes involved in cancer metabolism and proliferation. For instance, it has been suggested that pyrrolopyrimidines can inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis .
- Mechanism : By inhibiting DHODH, these compounds disrupt nucleotide synthesis in rapidly dividing cells, thereby exerting cytotoxic effects on tumor cells.
-
Antimicrobial Properties :
- Some studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example, similar structures have shown activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Research Findings : The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, contributing to its efficacy as an antimicrobial agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives:
| Compound Name | Structure | Anticancer Activity (IC₅₀) | Enzyme Target |
|---|---|---|---|
| Compound A | Structure A | 9.46 μM (MDA-MB-231) | DHODH |
| Compound B | Structure B | 11.73 μM (MCF-7) | DHODH |
| This compound | C₁₃H₁₁ClN₂O₂S | TBD | TBD |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Recent studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can inhibit cancer cell proliferation. Specifically, 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has demonstrated efficacy against multiple cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.
-
Anti-inflammatory Properties :
- Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
-
Antiviral Potential :
- Some derivatives have shown promise in antiviral applications, potentially inhibiting viral replication mechanisms.
Research Findings
A comprehensive analysis of recent research highlights the following applications:
| Study | Findings | Cell Lines Tested | IC50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual inhibitor of EGFR and VEGFR | HCT-15, HT-29 | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity, enhancing the compound's efficacy against various diseases.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Lung Cancer Treatment :
- A study on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
-
Combination Therapy :
- Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Q & A
Basic Question: What analytical methods are recommended for structural elucidation and purity assessment of 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the core pyrrolo[3,4-d]pyrimidine structure and sulfonyl-chlorophenyl substituents. For example, the dihydrochloride derivative (CAS 157327-51-0) shows distinct proton environments in the pyrrolidine ring and aromatic regions .
- Infrared (IR) Spectroscopy: Verify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) and compare against authentic spectra .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., theoretical MW 295.74 g/mol for CHClNOS) and fragmentation patterns .
- HPLC/UPLC with UV Detection: Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .
Basic Question: How can synthetic yield and purity be optimized for this compound?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation steps to enhance reactivity. Evidence suggests dichloromethane (DCM) is effective for cyclization .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride coupling to minimize side reactions. Subsequent steps (e.g., cyclization) may require reflux at 80–100°C .
- Catalysts: Employ base catalysts like triethylamine for deprotonation during sulfonylation .
- Workup Strategies: Liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography improve purity. For dihydrochloride salts, precipitate with HCl gas .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- First Aid: For skin contact (H315), wash with soap/water; for eye exposure (H319), rinse with saline for 15 minutes .
Advanced Question: How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Kinase Inhibition Assays: Test against ATR kinase due to structural similarity to pyrrolo[3,4-d]pyrimidine derivatives (e.g., IC values in nM range using radiometric assays) .
- Cellular Models: Use DNA damage-induced cell lines (e.g., ATM-deficient) to evaluate synthetic lethality via viability assays (MTT or CellTiter-Glo) .
- Target Engagement: Employ thermal shift assays (TSA) to confirm binding to ATR’s kinase domain .
Advanced Question: How do structural modifications influence ligand efficiency and target selectivity?
Methodological Answer:
- Substituent Effects:
- Ligand Efficiency Metrics:
| Compound Derivative | R-Group | ATR IC (nM) | logP | LLE |
|---|---|---|---|---|
| Parent (2-Cl) | Sulfonyl-2-Cl-Ph | 12 | 2.1 | 4.9 |
| 3-Cl Analog | Sulfonyl-3-Cl-Ph | 45 | 2.3 | 3.7 |
| Methylated Core | 2-Me-pyrrolo | 8 | 1.8 | 5.2 |
Advanced Question: How to resolve contradictions in solubility and bioactivity data across studies?
Methodological Answer:
- Solubility Optimization:
- Bioactivity Contextualization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
